![molecular formula C12H15BrN2O3S B4838346 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine](/img/structure/B4838346.png)
1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine
Overview
Description
1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine, also known as BBMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine involves the inhibition of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine inhibits the activation of AKT by binding to its pleckstrin homology domain and preventing its translocation to the plasma membrane. This leads to the inhibition of downstream signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine, including the development of novel 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine for its potential therapeutic applications. Furthermore, the potential use of 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine as a diagnostic tool for cancer detection and monitoring should be explored. Overall, the study of 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine has the potential to lead to the development of novel cancer therapies and diagnostic tools.
Scientific Research Applications
1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 1-(4-bromobenzoyl)-4-(methylsulfonyl)piperazine has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest in the G2/M phase.
properties
IUPAC Name |
(4-bromophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFWQSGTDHUQLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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